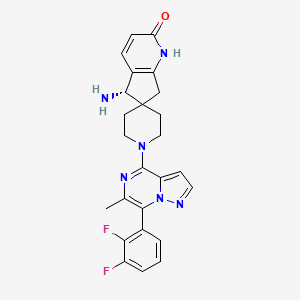
Tyrosinase-IN-25
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosinase-IN-25 is a potent inhibitor of the enzyme tyrosinase, which is a copper-containing oxidase that plays a crucial role in the production of melanin
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tyrosinase-IN-25 typically involves the reaction of specific phenolic compounds with various reagents under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as hydroxylation and oxidation reactions. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Tyrosinase-IN-25 primarily undergoes oxidation and hydroxylation reactions. These reactions are catalyzed by the enzyme tyrosinase, which facilitates the conversion of phenolic substrates to quinones.
Common Reagents and Conditions:
Oxidation: Common reagents include molecular oxygen and hydrogen peroxide. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydroxylation: This reaction often requires the presence of copper ions as a cofactor and is conducted under mild conditions to prevent degradation of the compound.
Major Products: The major products of these reactions are quinones, which are highly reactive and can further polymerize to form complex structures such as melanin.
Aplicaciones Científicas De Investigación
Tyrosinase-IN-25 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of enzyme inhibition and the kinetics of oxidation reactions.
Biology: Researchers use this compound to investigate the role of tyrosinase in melanin biosynthesis and its regulation in various organisms.
Medicine: The compound is explored for its potential in treating hyperpigmentation disorders, such as melasma and age spots, by inhibiting melanin production.
Industry: In the cosmetic industry, this compound is incorporated into skin-lightening products to reduce pigmentation and achieve a more even skin tone.
Mecanismo De Acción
Tyrosinase-IN-25 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of phenolic substrates to quinones. This inhibition reduces the production of melanin, leading to a decrease in pigmentation.
Comparación Con Compuestos Similares
Kojic Acid: A natural tyrosinase inhibitor derived from fungi, commonly used in skin-lightening products.
Arbutin: A glycosylated hydroquinone extracted from the bearberry plant, known for its skin-lightening properties.
Vanillin: A phenolic aldehyde extracted from vanilla beans, also used as a tyrosinase inhibitor.
Uniqueness of Tyrosinase-IN-25: this compound is unique due to its high potency and specificity for the tyrosinase enzyme. Unlike some natural inhibitors, it has a well-defined chemical structure that allows for precise control over its inhibitory activity. This makes it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C18H15NO4 |
|---|---|
Peso molecular |
309.3 g/mol |
Nombre IUPAC |
N-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]-1-oxo-3H-inden-4-yl]acetamide |
InChI |
InChI=1S/C18H15NO4/c1-10(20)19-16-4-2-3-14-15(16)8-12(18(14)23)7-11-5-6-13(21)9-17(11)22/h2-7,9,21-22H,8H2,1H3,(H,19,20)/b12-7+ |
Clave InChI |
LMBQQGVLZGGCEM-KPKJPENVSA-N |
SMILES isomérico |
CC(=O)NC1=CC=CC2=C1C/C(=C\C3=C(C=C(C=C3)O)O)/C2=O |
SMILES canónico |
CC(=O)NC1=CC=CC2=C1CC(=CC3=C(C=C(C=C3)O)O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-fluoro-5-[[(1S,2R,3S,4R)-3-[[4-fluoro-3-(pentafluoro-lambda6-sulfanyl)phenyl]carbamoyl]-2-bicyclo[2.2.1]heptanyl]carbamoyl]-4-methoxyphenoxy]-1-methylcyclohexane-1-carboxylic acid](/img/structure/B12381615.png)
![(5Z)-5-[[5-(2-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12381617.png)



![N-[(2R)-1-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]quinoline-4-carboxamide](/img/structure/B12381637.png)







